2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide
Description
This compound features a pyrazine core substituted with a 3-chloro-4-methylphenyl group at position 4, a thioether linkage at position 2, and an acetamide group attached to a 2,4-difluorophenyl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its synthesis likely follows methods analogous to related thioacetamide derivatives, such as refluxing with sodium acetate in ethanol, as seen in similar compounds (e.g., 85% yield in ).
Properties
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2S/c1-11-2-4-13(9-14(11)20)25-7-6-23-18(19(25)27)28-10-17(26)24-16-5-3-12(21)8-15(16)22/h2-9H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUMZFJFYTXOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
The table below compares the target compound with analogs based on core heterocycles, substituents, and physicochemical properties:
*Calculated based on formula C₁₉H₁₅ClF₂N₃O₂S .
Key Observations
Core Heterocycles: The pyrazine core in the target compound differs from pyridine (), quinazolinone (), and thienopyrimidine (). Thienopyrimidine derivatives () exhibit higher molecular weights (~474 g/mol) due to sulfur incorporation and extended aromatic systems.
Substituent Effects :
- Fluorine substitution patterns vary: The target compound’s 2,4-difluorophenyl group contrasts with 3,4-difluorophenyl (), influencing dipole moments and steric hindrance.
- Chlorine and methyl groups (e.g., 3-chloro-4-methylphenyl in the target) enhance lipophilicity, which may improve membrane permeability compared to purely fluorinated analogs.
Synthesis and Yield :
- High yields (e.g., 85% in ) suggest efficient coupling reactions for thioacetamide derivatives, likely applicable to the target compound.
- Lower yields in complex cores (e.g., 19% in ) highlight challenges in multi-step syntheses for chromene-pyrazolo pyrimidine systems.
Thermal Stability :
- The high melting point of Example 83 (302–304°C, ) indicates strong crystalline packing, possibly due to planar chromene-pyrimidine systems. The target compound’s melting point is unreported but may be lower if less rigid.
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